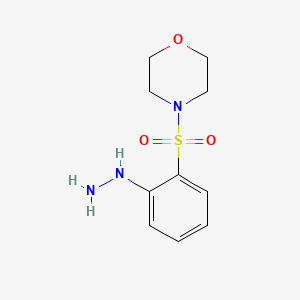
2-Bromo-3-(4-nitrophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(4-nitrophenyl)propanenitrile is an organic compound with the molecular formula C9H7BrN2O2 It features a bromine atom, a nitrophenyl group, and a nitrile group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Bromination of 3-(4-nitrophenyl)propanenitrile
Starting Material: 3-(4-nitrophenyl)propanenitrile
Reagent: Bromine (Br2)
Solvent: Acetic acid or dichloromethane
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the bromination process.
-
Alternative Method
Starting Material: 4-nitrobenzyl cyanide
Reagent: N-Bromosuccinimide (NBS)
Solvent: Carbon tetrachloride (CCl4)
Conditions: The reaction is conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of 2-Bromo-3-(4-nitrophenyl)propanenitrile often involves large-scale bromination processes using automated reactors to control temperature and reagent addition. The choice of solvent and brominating agent can vary based on cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The nitro group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Reduction Reactions
Hydrogenation: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
-
Oxidation Reactions
Oxidation of the Nitrile Group: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with a palladium catalyst in ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Aminophenylpropanenitrile: Formed by the reduction of the nitro group.
Carboxyphenylpropanenitrile: Formed by the oxidation of the nitrile group.
Aplicaciones Científicas De Investigación
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems, particularly in enzyme inhibition studies.
Medicine
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-Bromo-3-(4-nitrophenyl)propanenitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding or electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-(4-methylphenyl)propanenitrile: Similar structure but with a methyl group instead of a nitro group.
2-Bromo-3-(4-chlorophenyl)propanenitrile: Contains a chlorine atom instead of a nitro group.
2-Bromo-3-(4-methoxyphenyl)propanenitrile: Features a methoxy group in place of the nitro group.
Uniqueness
2-Bromo-3-(4-nitrophenyl)propanenitrile is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity patterns. The nitro group is electron-withdrawing, making the compound more susceptible to nucleophilic attack, while the bromine atom can participate in substitution reactions, providing versatility in synthetic applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
2-bromo-3-(4-nitrophenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-8(6-11)5-7-1-3-9(4-2-7)12(13)14/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLJGSDPKYTPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2693685.png)



![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2693696.png)

![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2693698.png)

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2693700.png)

![4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2693704.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one](/img/structure/B2693705.png)

